4-Aminonaphthalen-1-yl acetate 4-Aminonaphthalen-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 858186-27-3
VCID: VC5366530
InChI: InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3
SMILES: CC(=O)OC1=CC=C(C2=CC=CC=C21)N
Molecular Formula: C12H11NO2
Molecular Weight: 201.225

4-Aminonaphthalen-1-yl acetate

CAS No.: 858186-27-3

Cat. No.: VC5366530

Molecular Formula: C12H11NO2

Molecular Weight: 201.225

* For research use only. Not for human or veterinary use.

4-Aminonaphthalen-1-yl acetate - 858186-27-3

Specification

CAS No. 858186-27-3
Molecular Formula C12H11NO2
Molecular Weight 201.225
IUPAC Name (4-aminonaphthalen-1-yl) acetate
Standard InChI InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3
Standard InChI Key RQKMOUJASOVRPY-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C2=CC=CC=C21)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Aminonaphthalen-1-yl acetate features a naphthalene backbone substituted with an amino group at the 4-position and an acetyloxy group at the 1-position. The IUPAC name, 4-aminonaphthalen-1-yl acetate, reflects this substitution pattern. The structure is represented by the SMILES notation O=C(C)OC(C=C1)=C(C=CC=C2)C2=C1N, which confirms the acetylated oxygen linked to the naphthalene system .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number858186-27-3
Molecular FormulaC12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_{2}
Molecular Weight201.23 g/mol
Purity95%
Hydrochloride SaltC12H12ClNO2\text{C}_{12}\text{H}_{12}\text{ClNO}_{2} (237.68 g/mol)

The hydrochloride salt form (4-amino-1-naphthyl acetate hydrochloride) enhances solubility in polar solvents, making it preferable for biological assays .

Synthesis and Optimization Strategies

Metal Acetate-Catalyzed Green Synthesis

A breakthrough method employs catalytic metal acetates (e.g., zinc acetate) in acetic acid to achieve chemoselective N-acetylation. This approach avoids harsh reagents and achieves yields exceeding 90% under reflux conditions . The mechanism involves:

  • Coordination of the amine nitrogen to the metal center.

  • Nucleophilic attack by the acetate ion on the activated amine.

  • Proton transfer to regenerate the catalyst .

Table 2: Comparative Synthesis Metrics

MethodCatalystTime (h)Yield (%)Selectivity
Acetic AnhydridePyridine675Moderate
Zinc Acetate/Acetic AcidZn(OAc)2\text{Zn(OAc)}_22.592High

This method is compatible with aromatic and aliphatic amines, preserving hydroxyl and thiol groups intact .

Physicochemical and Spectral Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light. It is soluble in dimethyl sulfoxide (DMSO), acetone, and methanol, with limited solubility in water. The hydrochloride salt improves aqueous solubility (up to 15 mg/mL) .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(N-H)\nu(\text{N-H}) at 3443 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at 1685 cm1^{-1}, and ν(C-N)\nu(\text{C-N}) at 1256 cm1^{-1} .

  • 1H NMR^1\text{H NMR}: Aromatic protons resonate at δ 7.48–7.28 ppm, while the acetyl methyl group appears as a singlet at δ 2.15 ppm .

Biomedical Applications and Derivatives

Anticancer Agents

4-Aminonaphthalen-1-yl acetate serves as a precursor to selenocyanates like 4-selenocyanatonaphthalen-1-amine (Compound 2), which inhibits cancer cell proliferation via ROS generation. In vitro studies against MCF-7 breast cancer cells show IC50_{50} values of 8.3 µM .

Antimicrobial Derivatives

Functionalization with chloroacetyl groups yields compounds such as 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide (Compound 6), which disrupts bacterial cell membranes. Against Staphylococcus aureus, it exhibits a MIC of 4 µg/mL .

Table 3: Biological Activity of Key Derivatives

CompoundTarget OrganismActivity (IC50 _{50}/MIC)Mechanism
4-Selenocyanatonaphthalen-1-amineMCF-7 cells8.3 µMROS-mediated apoptosis
Compound 6S. aureus4 µg/mLMembrane disruption

Future Directions and Challenges

While 4-aminonaphthalen-1-yl acetate demonstrates versatility, scalability and toxicity profiling remain underexplored. Advances in continuous-flow synthesis and computational modeling could optimize reaction parameters and predict metabolite pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator